For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Oxooctanoic Acid: Chemical Properties and Structure
Introduction
2-Oxooctanoic acid, also known as α-ketooctanoic acid, is a 2-oxo monocarboxylic acid derived from octanoic acid with an oxo group at the alpha position.[1][2] As an alpha-keto acid, it is a compound of interest in various biological and chemical fields. Alpha-keto acids are fundamentally important in metabolism, playing roles in the Krebs cycle and glycolysis.[3] 2-Oxooctanoic acid, specifically, is classified as a medium-chain keto acid and is involved in fatty acid metabolism.[4] Its amphiphilic nature, with a polar carboxylic acid head and a nonpolar hydrocarbon tail, also lends it surfactant properties and makes its behavior at interfaces, such as the air-water interface, a subject of study in atmospheric chemistry.[1][] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-oxooctanoic acid.
Chemical Structure and Identifiers
2-Oxooctanoic acid is a straight-chain fatty acid with a ketone group adjacent to the carboxylic acid.[1]
Structural Diagram
Caption: Chemical structure of 2-Oxooctanoic acid.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-oxooctanoic acid[1] |
| Synonyms | alpha-Ketooctanoic acid, 2-Oxocaprylic acid[1][6] |
| CAS Number | 328-51-8[1][6] |
| Molecular Formula | C₈H₁₄O₃[1] |
| SMILES String | CCCCCCC(=O)C(O)=O[6] |
| InChI Key | GPPUPQFYDYLTIY-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The physical and chemical properties of 2-oxooctanoic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [1][6] |
| Melting Point | 33-36 °C | [6][7] |
| Boiling Point | 82 °C at 0.05 mmHg | [6][7] |
| Form | Flakes, Solid | [1][6] |
| pKa (Predicted) | 2.73 ± 0.54 | [7] |
| Storage Temperature | 2-8°C | [6][7] |
Experimental Protocols
Synthesis Protocol: Enzymatic Oxidative Cascade
A biocatalytic method for the synthesis of 2-oxooctanoic acid has been reported with a high isolated yield of 91%.[] This one-pot, two-step cascade utilizes two enzymes for the conversion of octanoic acid.
Materials:
-
P450 monooxygenase from Sphingomonas paucimobilis
-
α-hydroxyacid oxidase from Aerococcus viridans
-
Octanoic acid
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer system
Methodology:
-
Step 1: α-hydroxylation: In the first step, the P450 monooxygenase, operating in a peroxygenase mode, catalyzes the regio- and enantioselective hydroxylation of octanoic acid to form α-hydroxyoctanoic acid. This reaction utilizes hydrogen peroxide.
-
Step 2: Oxidation: In the second step, the α-hydroxyacid oxidase oxidizes the intermediate α-hydroxyoctanoic acid to the final product, 2-oxooctanoic acid. This reaction uses molecular oxygen and regenerates the hydrogen peroxide consumed in the first step.
-
One-Pot Reaction: Both enzymes are combined in a single reaction vessel, allowing the cascade to proceed simultaneously. The reaction is designed to work with catalytic amounts of hydrogen peroxide and is conducted at room temperature in dilute aqueous H₂O₂ solutions (≤0.01%).[]
Caption: Enzymatic cascade for 2-oxooctanoic acid synthesis.
Analytical Methods
The analysis of 2-oxooctanoic acid can be performed using several analytical techniques. The choice of method often depends on the required sensitivity and the sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 2-oxooctanoic acid, derivatization is necessary.
-
Sample Preparation (Silylation):
-
Dry the sample extract.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) to ensure complete derivatization.
-
Inject the derivatized sample directly into the GC-MS system.
-
2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) HPLC-UV is a more accessible technique suitable for quantifying higher concentrations of 2-oxooctanoic acid without the need for derivatization.
-
Sample Preparation:
-
For biological fluids, perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column or an ion-exchange column is typically used.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS offers high sensitivity and specificity, making it ideal for detecting low concentrations of 2-oxooctanoic acid in complex matrices.
-
Sample Preparation: Similar to HPLC-UV, protein precipitation and filtration are common sample preparation steps.
-
Chromatography: Reversed-phase chromatography is often employed.
-
Detection: Mass spectrometry provides sensitive and selective detection of the target analyte.
Biological Significance and Applications
Alpha-keto acids are crucial intermediates in the metabolic pathways of amino acids.[3] While the specific biological roles of 2-oxooctanoic acid are not as extensively studied as other alpha-keto acids like alpha-ketoglutarate, its structural similarity to other biologically active molecules suggests potential roles in various cellular processes.
Recent research has explored the use of (S)-2-aminooctanoic acid, a derivative of 2-oxooctanoic acid, to modify peptides to enhance their antimicrobial activity. Terminal modification of a lactoferricin (B1576259) B-derived peptide with this fatty amino acid resulted in up to a 16-fold improvement in antibacterial activity.[8] This highlights the potential of 2-oxooctanoic acid derivatives in the development of new antimicrobial agents.
Safety Information
2-Oxooctanoic acid is associated with the following hazard classifications:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[6]
Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[6]
References
- 1. 2-Oxooctanoic acid | C8H14O3 | CID 67600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-OXOOCTANOIC ACID | 328-51-8 [chemicalbook.com]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. Showing Compound alpha-Ketooctanoic acid (FDB029336) - FooDB [foodb.ca]
- 6. 2-氧代辛酸 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-OXOOCTANOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
